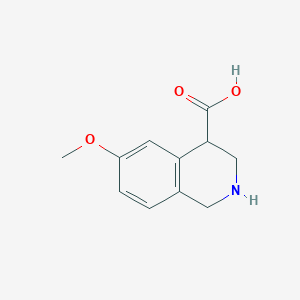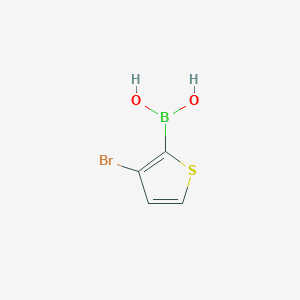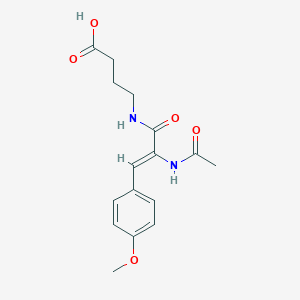![molecular formula C6H14O2S2 B060346 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol CAS No. 177854-95-4](/img/structure/B60346.png)
3-[(3-Hydroxypropyl)disulfanyl]-1-propanol
Overview
Description
“3-[(3-Hydroxypropyl)disulfanyl]-1-propanol” is a chemical compound with the molecular formula C6H14O2S2 . It contains a total of 22 atoms; 12 Hydrogen atoms, 6 Carbon atoms, 2 Oxygen atoms, and 2 Sulfur atoms . It is used as a building block in various research fields .
Molecular Structure Analysis
The molecular structure of “3-[(3-Hydroxypropyl)disulfanyl]-1-propanol” can be analyzed using 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . These structures are generated based on data derived from quantum chemical computations under Density Functional Theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-Hydroxypropyl)disulfanyl]-1-propanol” include its molecular formula (C6H14O2S2), average mass (182.304 Da), and monoisotopic mass (182.043518 Da) .Scientific Research Applications
Alkylation of Phenol with 1-Propanol : A study explored the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts. This process selectively produced 2-propylphenol, and the reaction mechanism involved the propylation of phenol and the dehydrogenation of 1-propanol occurring concurrently over the CeO2–MgO catalyst. This finding suggests potential applications in selective organic synthesis processes (Sato et al., 1999).
Novel 3-Hydroxypropyl-Bonded Silica Phase : Another study developed a novel 3-hydroxypropyl-bonded silica phase for chromatographic applications, showing high surface coverages and specific adsorption properties. This could be relevant for analytical and separation techniques in chemistry and biochemistry (Gómez et al., 2014).
Pyrolytic Reaction of 3-Phenylsulfanyl-1-Propanol Derivatives : Research on the gas-phase pyrolytic reaction of 3-phenylsulfanyl-1-propanol derivatives showed the production of phenol, thiophenol, toluene, and carbonyl compounds. This provides insights into the thermal stability and decomposition pathways of similar organic compounds, which could be useful in the field of materials science and engineering (Dib et al., 2008).
Hydrodeoxygenation of C3 Alcohols : A study on the hydrodeoxygenation of C3 alcohols on Pt/Al2O3 catalysts found that dehydrogenation and dehydration are the main pathways. Understanding these mechanisms is crucial for developing efficient catalysts for biofuel production and other applications involving alcohol transformations (Peng et al., 2012).
Synthesis and Crystal Structure of Disulfane Derivatives : The synthesis and characterization of disulfane derivatives, such as 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, have been explored. Such compounds have potential applications in the synthesis of pharmaceuticals and novel organic materials (Feng, 2013).
properties
IUPAC Name |
3-(3-hydroxypropyldisulfanyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S2/c7-3-1-5-9-10-6-2-4-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXURJOBHVPLGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSSCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470015 | |
| Record name | 3,3'-Disulfanediyldi(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxypropyl)disulfanyl]-1-propanol | |
CAS RN |
177854-95-4 | |
| Record name | 3,3'-Disulfanediyldi(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)



